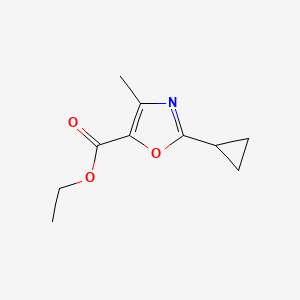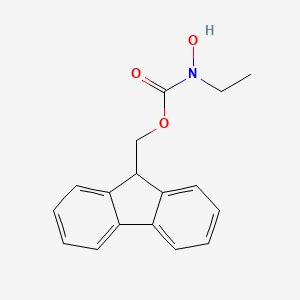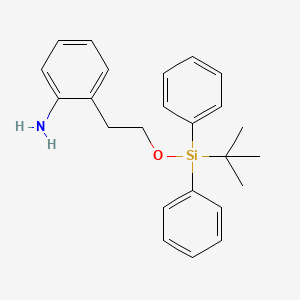![molecular formula C8H9NO2S B1442180 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1190391-79-7](/img/structure/B1442180.png)
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
概要
説明
“2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1190391-79-7 . It has a molecular weight of 183.23 . The IUPAC name for this compound is 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a brown solid . The storage temperature for this compound is 0-5 degrees Celsius .科学的研究の応用
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure, containing both a thiazole ring and a carboxylic acid group, allows for a variety of chemical reactions. Researchers utilize it to synthesize novel organic molecules, which can lead to the development of new drugs and materials .
Medicinal Chemistry
In medicinal chemistry, this compound is used to create pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction. By modifying the core structure, scientists can develop new therapeutic agents with potential applications in treating various diseases .
Agricultural Chemistry
The thiazole ring present in the compound is often found in molecules with fungicidal and herbicidal properties. As such, it could be used to synthesize new agrochemicals that help protect crops from pests and diseases .
Material Science
Researchers in material science might explore the use of this compound in the creation of novel polymers. Its ability to act as a monomer could lead to the development of new materials with unique properties, such as increased durability or thermal stability .
Chemical Synthesis
The compound’s carboxylic acid group is reactive and can be used to form esters and amides, which are essential in the synthesis of a wide range of chemicals, including dyes, fragrances, and plastics .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods, aiding in the detection and quantification of various substances .
Biochemistry
In biochemistry, the compound might be used to study enzyme-substrate interactions, particularly with enzymes that interact with thiazole-containing substrates. This can provide insights into enzyme mechanisms and aid in drug design .
Environmental Science
Lastly, in environmental science, this compound could be investigated for its biodegradability and potential impact on ecosystems. Understanding its breakdown products and their effects can inform environmental risk assessments .
Safety and Hazards
特性
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQNZVLBRIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728267 | |
| Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid | |
CAS RN |
1190391-79-7 | |
| Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)




![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)



![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)

